molecular formula C17H23N5O B6099070 1-(2-phenylethyl)-N-(2-pyrrolidin-1-ylethyl)triazole-4-carboxamide

1-(2-phenylethyl)-N-(2-pyrrolidin-1-ylethyl)triazole-4-carboxamide

Cat. No.: B6099070
M. Wt: 313.4 g/mol
InChI Key: RDNJNDLBALEUHS-UHFFFAOYSA-N
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Description

1-(2-phenylethyl)-N-(2-pyrrolidin-1-ylethyl)triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenylethyl)-N-(2-pyrrolidin-1-ylethyl)triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Attachment of the phenylethyl group:

    Introduction of the pyrrolidin-1-ylethyl group: This can be done via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-phenylethyl)-N-(2-pyrrolidin-1-ylethyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-N-(2-pyrrolidin-1-ylethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-phenylethyl)-N-(2-pyrrolidin-1-ylethyl)triazole-4-carboxylate
  • 1-(2-phenylethyl)-N-(2-pyrrolidin-1-ylethyl)triazole-4-carboxylamide

Uniqueness

1-(2-phenylethyl)-N-(2-pyrrolidin-1-ylethyl)triazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(2-phenylethyl)-N-(2-pyrrolidin-1-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c23-17(18-9-13-21-10-4-5-11-21)16-14-22(20-19-16)12-8-15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNJNDLBALEUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=CN(N=N2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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